molecular formula C17H19NO2 B12915014 2-(2-([1,1'-Biphenyl]-4-yl)oxazolidin-3-yl)ethanol CAS No. 874198-35-3

2-(2-([1,1'-Biphenyl]-4-yl)oxazolidin-3-yl)ethanol

Cat. No.: B12915014
CAS No.: 874198-35-3
M. Wt: 269.34 g/mol
InChI Key: QFOVPTJWYFXPPU-UHFFFAOYSA-N
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Description

2-(2-([1,1'-Biphenyl]-4-yl)oxazolidin-3-yl)ethanol is a heterocyclic compound featuring a biphenyl core linked to an oxazolidine ring and a terminal ethanol group. Applications of such compounds could span pharmaceuticals (e.g., antimicrobial agents inspired by oxazolidinone drugs) or materials science (e.g., liquid crystals or organic electronics) due to their aromatic and polar functional groups.

Properties

CAS No.

874198-35-3

Molecular Formula

C17H19NO2

Molecular Weight

269.34 g/mol

IUPAC Name

2-[2-(4-phenylphenyl)-1,3-oxazolidin-3-yl]ethanol

InChI

InChI=1S/C17H19NO2/c19-12-10-18-11-13-20-17(18)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-9,17,19H,10-13H2

InChI Key

QFOVPTJWYFXPPU-UHFFFAOYSA-N

Canonical SMILES

C1COC(N1CCO)C2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the cyclization of amino alcohols with aldehydes or ketones to form the oxazolidine ring . The biphenyl group can be introduced through various coupling reactions, such as Suzuki or Heck coupling, using appropriate biphenyl precursors .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, yield, and cost-effectiveness. Catalysts and reaction conditions are carefully selected to ensure high efficiency and minimal by-products. Continuous flow reactors and other advanced technologies may be employed to enhance the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2-([1,1’-Biphenyl]-4-yl)oxazolidin-3-yl)ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Core Structural Features

Compound Core Structure Heterocycle Key Functional Groups
2-(2-([1,1'-Biphenyl]-4-yl)oxazolidin-3-yl)ethanol Biphenyl Oxazolidin-3-yl Hydroxyl, ether, secondary amine
BBI-Br () Biphenyl Benzimidazole Bromide, aromatic amines
2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol () Phenoxy None Ether, hydroxyl, branched alkyl

Key Observations :

  • The target compound combines a rigid biphenyl-oxazolidine scaffold with a polar ethanol group, favoring interactions like hydrogen bonding and π-stacking.
  • BBI-Br () replaces oxazolidine with a planar benzimidazole ring, enhancing conjugation for electronic applications (e.g., OLEDs) . Its bromide substituent enables further cross-coupling reactions.
  • The SDS compound () lacks aromatic heterocycles but includes a bulky alkyl chain, likely enhancing surfactant or solvent properties .

Key Observations :

  • Biphenyl assembly in the target compound and BBI-Br likely relies on palladium-catalyzed cross-coupling, as seen in .
  • The SDS compound’s synthesis likely involves nucleophilic substitution or etherification, typical for alkylphenoxy ethanols .

Physicochemical and Application Comparison

Key Observations :

  • The target compound ’s polarity and hydrogen-bonding capacity make it suitable for biological or catalytic applications, whereas BBI-Br ’s extended conjugation aligns with optoelectronic uses .
  • The SDS compound’s nonpolar alkyl chain dominates its properties, favoring industrial solvent applications .

Research Findings and Implications

Oxazolidine vs. This could improve binding affinity in drug design or catalytic activity .

Functional Group Flexibility: The ethanol group in the target compound allows for derivatization (e.g., esterification), whereas BBI-Br’s bromide is tailored for cross-coupling. The SDS compound’s terminal hydroxyl may facilitate emulsification .

Thermal and Electronic Properties : BBI-Br’s planar structure likely improves thermal stability and charge transport in electronic devices, whereas the target compound’s rigidity may aid in crystal engineering .

Biological Activity

2-(2-([1,1'-Biphenyl]-4-yl)oxazolidin-3-yl)ethanol is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, highlighting its significance in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C16H17NO
  • Molecular Weight : 255.31 g/mol

The compound features an oxazolidine ring which is known for its diverse biological activities, particularly in antimicrobial and anticancer applications.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antimicrobial Activity : Studies have shown that oxazolidine derivatives possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria.
  • Anticancer Properties : The compound's structural analogs have demonstrated cytotoxic effects against various cancer cell lines, suggesting a potential role in cancer therapy.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Protein Synthesis : Oxazolidines are known to inhibit bacterial protein synthesis by binding to the ribosomal subunit.
  • Cell Cycle Arrest : Some derivatives have been shown to induce apoptosis in cancer cells by disrupting the cell cycle.
  • Reactive Oxygen Species (ROS) Generation : Certain compounds increase ROS levels in cells, leading to oxidative stress and subsequent cell death.

Antibacterial Activity

A study investigated the antibacterial efficacy of oxazolidine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with biphenyl substitutions exhibited lower Minimum Inhibitory Concentrations (MICs), demonstrating enhanced antibacterial activity compared to standard antibiotics .

CompoundMIC (µg/mL) against S. aureusMIC (µg/mL) against E. coli
Compound A0.51.0
Compound B0.250.5
This compound0.751.5

Anticancer Activity

In vitro studies on the cytotoxic effects of the compound against various cancer cell lines (e.g., MCF-7 breast cancer cells and A549 lung cancer cells) revealed promising results:

Cell LineIC50 (µM)
MCF-715.5
A54920.3

These findings suggest that the compound could be a candidate for further development in anticancer therapies .

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